![molecular formula C7H8BN3O2 B13468007 [4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
[4-(Azidomethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Azidomethyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. The azidomethyl group in this compound adds a unique reactivity profile, making it a valuable compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Azidomethyl)phenyl]boronic acid typically involves the introduction of the azidomethyl group to a phenylboronic acid derivative. One common method is the reaction of 4-(bromomethyl)phenylboronic acid with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under mild heating conditions. The reaction proceeds via nucleophilic substitution, replacing the bromine atom with an azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale reactions with optimized conditions for yield and purity, using automated systems to handle the potentially hazardous azide intermediates.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions, where the azide can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted phenylboronic acids.
Reduction: 4-(Aminomethyl)phenylboronic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki-Miyaura Coupling: Used as a boronic acid reagent for forming carbon-carbon bonds.
Click Chemistry: The azide group is valuable in click chemistry for bioconjugation and material science applications.
Biology and Medicine:
Drug Development: Potential use in the synthesis of boron-containing drugs.
Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry.
Industry:
Material Science: Used in the development of advanced materials with specific functional properties.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Wirkmechanismus
The mechanism of action of [4-(Azidomethyl)phenyl]boronic acid in chemical reactions involves the reactivity of both the boronic acid and the azidomethyl group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The azidomethyl group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the azidomethyl group, making it less versatile in click chemistry.
4-(Bromomethyl)phenylboronic Acid: Precursor to [4-(Azidomethyl)phenyl]boronic acid, used in similar substitution reactions.
4-(Aminomethyl)phenylboronic Acid: Result of the reduction of this compound, used in different biological applications.
Uniqueness: The presence of the azidomethyl group in this compound provides unique reactivity, particularly in click chemistry and bioconjugation, setting it apart from other boronic acids.
Eigenschaften
Molekularformel |
C7H8BN3O2 |
|---|---|
Molekulargewicht |
176.97 g/mol |
IUPAC-Name |
[4-(azidomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4,12-13H,5H2 |
InChI-Schlüssel |
KOPINBABOUEUDA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CN=[N+]=[N-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)



![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
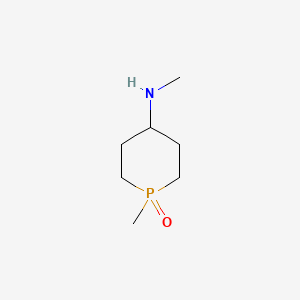

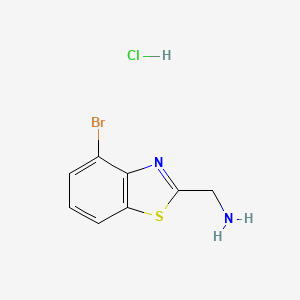
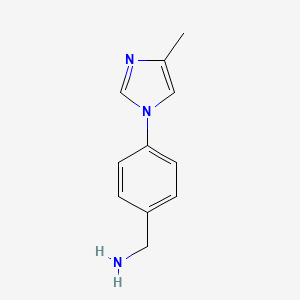

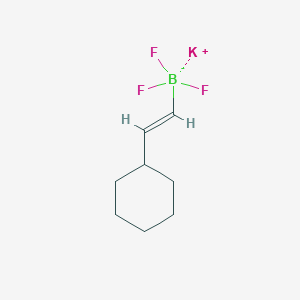
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)
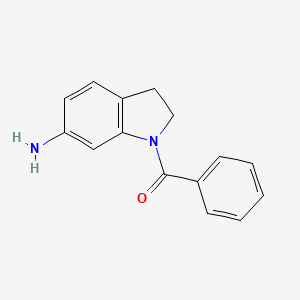
![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
